Methyl 4-[(methylamino)methyl]benzoate
Overview
Description
Methyl 4-[(methylamino)methyl]benzoate is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a methylamino group. This compound is used in various chemical syntheses and has applications in organic chemistry and pharmaceutical research .
Mechanism of Action
Biochemical Pathways
Methyl 4-[(methylamino)methyl]benzoate has been used in the synthesis of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . This suggests that it may play a role in these biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-[(methylamino)methyl]benzoate can be synthesized through the esterification of 4-[(methylamino)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in methanol with a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methylamino group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides
Scientific Research Applications
Methyl 4-[(methylamino)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the methylamino group.
Methyl 4-(hydroxymethyl)benzoate: Contains a hydroxymethyl group instead of a methylamino group.
Methyl 4-(aminomethyl)benzoate hydrochloride: Contains an aminomethyl group and is often used as a hydrochloride salt
Uniqueness: Methyl 4-[(methylamino)methyl]benzoate is unique due to the presence of both the ester and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-(methylaminomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCAJFRFIPWIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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